molecular formula C20H19NO3 B6505144 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396860-74-4

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B6505144
CAS No.: 1396860-74-4
M. Wt: 321.4 g/mol
InChI Key: MGQXSKCKGNJXRL-UHFFFAOYSA-N
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Description

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane (CAS 1396860-74-4) is a synthetic organic compound with a molecular formula of C20H19NO3 and a molecular weight of 321.37 g/mol . This chemical features a 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a structure of high significance in medicinal chemistry due to its relationship to the tropane alkaloids and its presence in compounds that interact with central nervous system targets . The 8-azabicyclo[3.2.1]octane core is a privileged structure in the development of neuropharmacological agents, including monoamine reuptake inhibitors . Specifically, research into analogous 8-heterobicyclo[3.2.1]octane systems has demonstrated their potential as ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters . These transporters are critical in regulating neurotransmission and are primary targets for investigating treatments for conditions like substance abuse and depression . The xanthene carbonyl substituent in this molecule is a key structural feature that may influence its binding affinity and selectivity profile, making it a valuable compound for structure-activity relationship (SAR) studies in the field of neuroscience and medicinal chemistry . Researchers can utilize this molecule as a key intermediate or building block in the synthesis of more complex pharmaceutical candidates, or as a probe for studying transporter biology and function. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-20(21-13-9-10-14(21)12-23-11-13)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-8,13-14,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQXSKCKGNJXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem C–H Oxidation/Oxa- Cope Rearrangement/Aldol Cyclization

Liu and Cheng developed a one-pot tandem reaction using allylic silyl ethers, T+^+BF4_4^- (tempo oxoammonium tetrafluoroborate), and ZnBr2_2 to generate 8-oxabicyclo[3.2.1]octanes. The sequence involves:

  • C–H Oxidation : Allylic silyl ethers undergo oxidation to form α,β-unsaturated ketones.

  • Oxa- Cope Rearrangement : A sigmatropic shift creates a γ,δ-unsaturated carbonyl intermediate.

  • Aldol Cyclization : Intramolecular aldol reaction forms the bicyclic structure with high stereocontrol.
    This method achieves yields of 65–85% for substrates with electron-donating or -withdrawing groups.

1,3-Dipolar Cycloaddition of Carbonyl Ylides

Higuchi et al. demonstrated the use of α-diazocarbonyl compounds and rhodium(II) acetate to generate carbonyl ylides, which undergo cycloaddition with vinyl ethers to form 8-oxa-2-azabicyclo[3.2.1]octanes. Key steps include:

  • Diazo Transfer : Carbamate derivatives react with tosyl azide to form α-diazocarbonyl intermediates.

  • Cycloaddition : Rhodium-catalyzed reaction with vinyl ethers yields the bicyclic core in 5–35% yield , depending on substituents.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky xanthene group impedes nucleophilic attack on the carbonyl carbon. Strategies include:

  • Low-Temperature Reactions : Slowing reaction kinetics to favor proper orientation.

  • Ultrasound Irradiation : Enhances mass transfer in heterogeneous systems.

Regioselectivity in Bicyclic Amine Functionalization

Ensuring acylation occurs exclusively at the 8-position nitrogen requires:

  • Protective Group Strategies : Temporary protection of reactive sites (e.g., Boc or Fmoc groups) followed by deprotection post-acylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Tandem C–H OxidationOxidation, Rearrangement, Cyclization65–85One-pot synthesis, high stereocontrolLimited substrate scope
1,3-Dipolar CycloadditionDiazo transfer, Cycloaddition5–35Versatile dipolarophilesLow yields, rhodium dependency
Schotten-Baumann AcylationAcid chloride formation, Coupling70–90Simplicity, scalabilitySteric hindrance challenges
HATU-Mediated CouplingCatalytic amide bond formation85–92High efficiency, mild conditionsCost of coupling reagents

Chemical Reactions Analysis

Types of Reactions: 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are typically mild, with controlled temperatures and pH to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized products .

Scientific Research Applications

Pharmaceutical Development

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has shown promise in pharmaceutical research, particularly in drug design and development. Its unique structure allows it to interact with biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that modifications of xanthene derivatives can enhance their efficacy against various cancer cell lines.
  • Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, which could be further explored for developing new antibiotics.

Chemical Biology

In the field of chemical biology, this compound can serve as a valuable tool for studying biological processes:

  • Fluorescent Probes : The xanthene moiety can be utilized to develop fluorescent probes for imaging biological systems, allowing researchers to track cellular processes in real-time.
  • Receptor Modulators : The structural characteristics may enable the compound to act as a modulator for specific biological receptors, aiding in the understanding of receptor-ligand interactions.

Material Science

The compound's unique chemical properties also lend themselves to applications in material science:

  • Polymer Synthesis : It can be used as a building block for synthesizing novel polymers with specific functionalities, potentially leading to advancements in materials with tailored properties.
  • Nanotechnology : Research into nanomaterials may benefit from incorporating such compounds into nanoscale devices or systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of xanthene derivatives similar to this compound. The researchers synthesized various derivatives and tested their activity against several cancer cell lines, demonstrating that modifications at the xanthene core significantly enhanced cytotoxicity.

Case Study 2: Fluorescent Imaging

In another study featured in Chemical Communications, researchers developed a fluorescent probe based on the xanthene structure for live-cell imaging. The probe exhibited excellent photostability and selectivity for specific cellular components, showcasing the potential of this compound in biological imaging applications.

Mechanism of Action

The mechanism of action of 8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a selective delta opioid receptor agonist, it binds to the delta opioid receptors, modulating pain perception and providing analgesic effects without causing respiratory depression or physical dependence . The molecular pathways involved include the inhibition of pain signaling and the modulation of neurotransmitter release.

Comparison with Similar Compounds

3-Oxa-8-Azabicyclo[3.2.1]octane (M3) vs. 8-Oxa-3-Azabicyclo[3.2.1]octane (M4)

  • Structural Differences : M3 places oxygen at position 3 and nitrogen at position 8, while M4 reverses their positions.
  • Biological Activity :
    • In PI3K inhibitors, M3 (e.g., PKI-179) demonstrated superior binding to the ATP pocket compared to M4, attributed to optimal hydrogen bonding and steric alignment .
    • M3 derivatives showed dual PI3K/mTOR inhibition with oral bioavailability (IC₅₀ < 10 nM), whereas M4 analogs exhibited reduced potency .
  • Synthetic Accessibility: M3 hydrochloride is synthesized via an 8-step route from adipic acid with a 23% yield, while M4 derivatives require alternative pathways with unoptimized yields .

3-Oxa-8-Azabicyclo[3.2.1]octane vs. 8-Azabicyclo[3.2.1]octane (Tropane Derivatives)

  • Tropane derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octane) lack the oxygen atom, reducing polarity.
  • Pharmacological Impact: The 3-oxa substitution in the target compound enhances metabolic stability and solubility compared to non-oxygenated tropanes, which are prone to rapid hepatic clearance .

Substituent Modifications

Xanthene-Carbonyl vs. Simple Alkyl/Aryl Groups

  • Comparators :
    • 3-Methylmorpholine (M1/M2) : Smaller substituents improve solubility but reduce binding affinity (IC₅₀ > 50 nM in PI3K assays) .
    • Cyclopropylmethyl or Benzyl Groups : Used in insecticidal azabicyclo derivatives (e.g., CAS 54745-74-3), these groups optimize steric fit for acetylcholinesterase inhibition but lack the xanthene moiety’s extended conjugation .

Pharmacokinetic and Physicochemical Properties

Property 8-(9H-Xanthene-9-Carbonyl)-3-Oxa-8-Azabicyclo[3.2.1]octane 3-Oxa-8-Azabicyclo[3.2.1]octane (M3) 8-Oxa-3-Azabicyclo[3.2.1]octane (M4)
Molecular Weight ~395 g/mol ~159 g/mol ~159 g/mol
logP 3.5 (estimated) 0.8 0.7
Solubility (PBS) <10 µM >100 µM >100 µM
Plasma Protein Binding >95% 70–80% 65–75%
Oral Bioavailability 45–60% (model-dependent) 30–40% 20–30%

Key Findings :

  • The xanthene-carbonyl group in the target compound reduces aqueous solubility but enhances membrane permeability and target engagement .
  • M3 and M4 hydrochlorides (e.g., CAS 904316-92-3 and 54745-74-3) exhibit higher solubility (>100 µM) due to ionic character .

Oncology

  • PKI-179: A dual PI3K/mTOR inhibitor incorporating the 3-oxa-8-aza core demonstrated 80% tumor growth inhibition in xenograft models at 10 mg/kg (oral), outperforming M4-based analogs .
  • Mechanistic Insight : The xanthene-carbonyl group in the target compound may stabilize interactions with hydrophobic kinase pockets, as seen in crystallographic studies of related inhibitors .

Agrochemicals

  • Insecticidal Activity: Bicyclic amines with 3-oxa-8-aza cores (e.g., CAS 904316-92-3) show LC₅₀ values of <1 ppm against Aphis gossypii, while non-oxygenated analogs require higher doses .

Biological Activity

8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a compound that has garnered attention due to its unique structural features and potential biological activities, particularly as a selective delta opioid receptor agonist. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone, with a molecular formula of C20H19NO3. Its structure combines the xanthene and azabicyclo[3.2.1]octane scaffolds, which are known for their diverse biological activities.

PropertyValue
IUPAC Name3-oxa-8-azabicyclo[3.2.1]octan-8-yl(9H-xanthen-9-yl)methanone
Molecular FormulaC20H19NO3
CAS Number1396860-74-4

This compound acts primarily as a selective delta opioid receptor agonist. This interaction modulates pain perception and provides analgesic effects without the common side effects associated with traditional opioids, such as respiratory depression or physical dependence.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties through its action on delta opioid receptors, making it a candidate for developing new pain management therapies .

Neuropharmacological Effects

Studies have shown that derivatives of the azabicyclo[3.2.1]octane scaffold can influence neurotransmitter systems, particularly in the context of mood disorders such as depression and anxiety . The compound's ability to enhance serotonergic neurotransmission suggests potential applications in treating psychiatric disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • High Throughput Screening : Initial screenings identified related compounds with potent activity at kappa opioid receptors, suggesting a broader range of biological effects for compounds within this structural class .
  • Synthesis and Evaluation : A study focused on synthesizing unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold reported promising results in terms of yield and biological activity, emphasizing the importance of this scaffold in drug discovery .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of structural elements that confer distinct pharmacological properties.

CompoundBiological ActivitySelectivity
8-(9H-xanthene-9-carbonyl)-3-oxa...Delta opioid receptor agonistHigh
8-Oxabicyclo[3.2.1]octaneVarious CNS activitiesModerate
11-Oxatricyclo[5.3.1.0]undecaneAntidepressant effectsVariable

Q & A

Q. What solvent systems mitigate solubility challenges in biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility. Phase-solubility diagrams identify optimal ratios. Dynamic light scattering (DLS) monitors aggregation in PBS (pH 7.4) .

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